デフェリトリン

概要

説明

科学的研究の応用

Deferitrin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, deferitrin is used to treat chronic iron overload conditions, such as those resulting from transfusion therapy in patients with beta-thalassemia . In chemistry, deferitrin is studied for its iron-chelating properties and its potential to minimize toxicity associated with iron overload . In biology, deferitrin is used to study iron metabolism and its effects on various biological systems .

Safety and Hazards

Deferitrin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

作用機序

Deferitrin exerts its effects by binding to iron and forming a stable complex, which is then excreted from the body . The molecular targets of deferitrin include ferric ions (iron III), which it binds to with high affinity . The pathways involved in deferitrin’s mechanism of action include the formation of the deferitrin-iron complex and its subsequent excretion via the fecal route .

生化学分析

Biochemical Properties

Deferitrin plays a significant role in biochemical reactions, particularly in iron metabolism . It interacts with iron, forming a 2:1 deferitrin: iron complex . This interaction is crucial for its function as an iron chelator, aiding in the excretion of iron predominantly through the fecal route .

Cellular Effects

Deferitrin has notable effects on various types of cells and cellular processes. It influences cell function by aiding in the management of iron levels within the cell

Molecular Mechanism

The molecular mechanism of action of Deferitrin involves its binding interactions with iron. As an iron chelator, Deferitrin binds to iron, forming a complex that is then excreted from the body This helps in managing iron overload conditions

Temporal Effects in Laboratory Settings

In laboratory settings, Deferitrin has shown to be well-tolerated . The pharmacokinetics of Deferitrin have been studied, with blood samples taken at intervals up to 24 hours to characterize its behavior . The half-life of Deferitrin is approximately 2 to 4 hours

Dosage Effects in Animal Models

The effects of Deferitrin vary with different dosages in animal models . In a study, Deferitrin was administered orally to Cebus apella monkeys, a species whose iron metabolism closely resembles that of humans . The study found that Deferitrin effects iron excretion with an efficiency of 13–18% when administered orally

Metabolic Pathways

Deferitrin is involved in the metabolic pathway of iron management . It interacts with iron, aiding in its excretion from the body

Transport and Distribution

The transport and distribution of Deferitrin within cells and tissues are not fully documented. It is known that Deferitrin is orally active and is well-absorbed

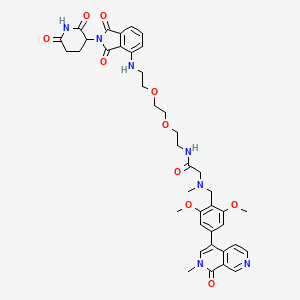

準備方法

Deferitrin is synthesized from desferrithiocin analogues. The synthetic route involves the modification of desferrithiocin to improve its safety profile and efficacy . The industrial production methods for deferitrin involve the preparation of the compound in liquid form or as capsules, with doses ranging from 3 to 15 mg/kg .

化学反応の分析

Deferitrin undergoes several types of chemical reactions, primarily involving its interaction with iron. As an iron chelator, deferitrin forms a stable complex with iron, facilitating its excretion from the body . The major product formed from these reactions is the deferitrin-iron complex, which is predominantly excreted via the fecal route .

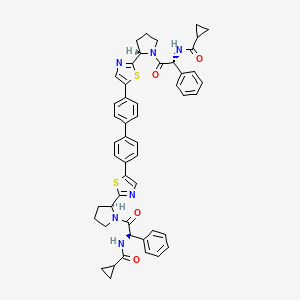

類似化合物との比較

Deferitrin is compared with other iron chelators, such as deferiprone and deferasirox . While deferiprone and deferasirox are also orally effective iron-chelating agents, deferitrin is unique in its tridentate ligand structure and its demonstrated efficacy in preclinical evaluations . Similar compounds to deferitrin include deferiprone, deferasirox, and desferrithiocin .

特性

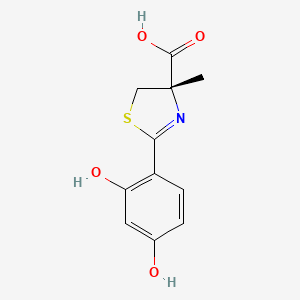

IUPAC Name |

(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUUFNIKLCFNLN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

239101-33-8 | |

| Record name | Deferitrin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239101338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferitrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEFERITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69Y9LDN44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)

![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)